molecular formula C15H23N3O3S B4485254 3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE

Cat. No.: B4485254
M. Wt: 325.4 g/mol
InChI Key: VJJPKEBIHCDLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core linked to a piperidine ring and a methanesulfonamido group. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. This is followed by the introduction of the piperidine ring and the methanesulfonamido group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(N-METHYLMETHANESULFONAMIDO)-N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE include:

    N-(1-METHYLPIPERIDIN-4-YL)BENZAMIDE: Lacks the methanesulfonamido group.

    3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE: Lacks the piperidine ring.

    N-(1-METHYLPIPERIDIN-4-YL)METHANESULFONAMIDE: Lacks the benzamide core.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the similar compounds listed above. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[methyl(methylsulfonyl)amino]-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-17-9-7-13(8-10-17)16-15(19)12-5-4-6-14(11-12)18(2)22(3,20)21/h4-6,11,13H,7-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJPKEBIHCDLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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